molecular formula C9H13NO B1266642 (2-(Dimethylamino)phenyl)methanol CAS No. 4707-56-6

(2-(Dimethylamino)phenyl)methanol

Cat. No.: B1266642
CAS No.: 4707-56-6
M. Wt: 151.21 g/mol
InChI Key: OOKMNUXTRORHIA-UHFFFAOYSA-N
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Description

(2-(Dimethylamino)phenyl)methanol: is an organic compound with the molecular formula C9H13NO. It is a white to off-white crystalline solid with a melting point range of 57°C to 61°C. This compound is soluble in organic solvents such as ethanol, methanol, and chloroform but insoluble in water. It is used in various scientific fields, including organic chemistry, medicinal chemistry, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Addition Reaction: Sodium cyanide, dimethyl amine, propiophenone, and water are mixed in an organic solvent to carry out an addition reaction, resulting in 2-(N,N-dimethylamino)-2-phenylbutyronitrile.

    Hydrolysis and Reflux: The nitrile compound is hydrolyzed and refluxed under basic conditions (pH ≥ 12) to obtain 2-(N,N-dimethylamino)-2-phenylbutyric acid.

    Esterification: The acid is esterified with alcohol and concentrated sulfuric acid to form 2-(N,N-dimethylamino)-2-phenylethyl butyrate.

    Reduction: The ester is reduced using a reducing agent and water to yield the target product.

Industrial Production Methods: The industrial production of (2-(Dimethylamino)phenyl)methanol typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-(Dimethylamino)phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various amines or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution process.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohol derivatives.

    Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reagent for acylation, reduction, and oxidative coupling reactions.
  • Serves as a building block for synthesizing other compounds.

Biology and Medicine:

  • Utilized in the synthesis of anti-inflammatory and anti-tumor drugs.
  • Acts as an intermediate in the synthesis of several pharmaceuticals.

Industry:

  • Employed in the production of dyes and pigments.
  • Used in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of (2-(Dimethylamino)phenyl)methanol involves its ability to form hydrogen bonds due to the presence of electronegative nitrogen and oxygen atoms. This compound can interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

  • (2-(Dimethylamino)phenyl)ethanol
  • (2-(Dimethylamino)phenyl)propanol
  • (2-(Dimethylamino)phenyl)butanol

Uniqueness:

  • (2-(Dimethylamino)phenyl)methanol is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications.
  • Its ability to form hydrogen bonds and interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

[2-(dimethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKMNUXTRORHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197023
Record name Benzenemethanol, 2-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4707-56-6
Record name Benzenemethanol, 2-(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 2-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(dimethylamino)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 250 mL round-bottomed flask, (3-(dimethylamino)phenyl)methanol (1 g) and paraformaldehyde (2.5 g) were added to acetic acid (150 mL) to give a suspension. Sodium cyanoborohydride (2.6 g) was added slowly. The mixture was stirred at room temperature overnight. After concentration of the solvent, water and ethyl acetate (1:1, 100 mL) were added. After separation, the aqueous layer was extracted by ethyl acetate (2×20 mL). The combined organic layers were washed with water (3×50 mL), saturated aqueous NaHCO3 (2×30 mL), and dried over Na2SO4. After filtration and concentration, the residue was taken up into CH2Cl2 and the product was purified by flash chromatography (Varian, Superflash SF40-80 g column), eluting with 0-20% methanol/dichloromethane, to provide the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of tris(2-(dimethylamino)phenyl)methanol that influence its conformational flexibility?

A1: Both studies [, ] emphasize the significant role of hydrogen bonding in dictating the conformation of tristhis compound. The presence of three dimethylamino (-N(CH3)2) groups and a central methanol (-C-OH) moiety provides opportunities for intramolecular hydrogen bonding, leading to various stable conformers. The studies investigate how these conformations are further modulated by interactions with different anions in the salt derivatives.

Q2: How does the choice of anion impact the crystal structure of tristhis compound salt derivatives?

A2: While the abstracts don't provide specific examples of anions studied, they explicitly state that different anions play a crucial role in determining the crystal structure of the salt derivatives []. This suggests that the size, charge density, and hydrogen bonding capabilities of the anion directly influence the packing arrangement of the tristhis compound molecules within the crystal lattice. This information could be valuable for designing materials with specific properties based on controlled molecular packing.

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